methyl 4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)benzoate
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Overview
Description
Methyl 4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)benzoate is a complex organic compound that features a triazole ring, an azetidine ring, and a benzoate ester
Mechanism of Action
Target of Action
Similar compounds with a 1,2,3-triazole ring system have been reported to interact with acetylcholinesterase , a protein that plays a pivotal role in hydrolyzing acetylcholine, an important neurotransmitter .
Mode of Action
It’s known that 1,2,3-triazole derivatives can exhibit myriad of biological activities, including antibacterial, antimalarial, and antiviral activities . The interaction of similar compounds with their targets often results in changes in the target’s function, which can lead to various biological effects .
Biochemical Pathways
Compounds with a 1,2,3-triazole ring system are known to interact with various biochemical pathways due to their wide range of biological activities . The downstream effects of these interactions can vary depending on the specific pathway and the nature of the interaction.
Pharmacokinetics
The drug-likeness of similar compounds has been investigated by predicting their pharmacokinetic properties . These properties can greatly impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent.
Result of Action
Similar 1,2,4-triazole hybrids have shown to exhibit weak to high cytotoxic activities against certain tumor cell lines . Some compounds clearly inhibited the proliferation of cancer cells by inducing apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)benzoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click reaction”. This reaction involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Synthesis of the Azetidine Ring: The azetidine ring can be formed through the cyclization of appropriate precursors under basic conditions.
Esterification: Finally, the benzoate ester is formed by esterifying the sulfonylated azetidine derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoate ester and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzoate and sulfonyl derivatives.
Scientific Research Applications
Methyl 4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)benzoate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: It is used in studies related to enzyme inhibition, particularly those enzymes involved in metabolic pathways.
Industrial Applications: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific chemical functionalities.
Comparison with Similar Compounds
Similar Compounds
4-((1H-1,2,4-triazol-1-yl)methyl)benzoic acid: Similar in structure but lacks the azetidine and sulfonyl groups.
Methyl 4-((3-(methylsulfonyl)azetidin-1-yl)benzoate: Similar but lacks the triazole ring.
Uniqueness
Methyl 4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)benzoate is unique due to the presence of both the triazole and azetidine rings, as well as the sulfonyl and benzoate ester functionalities. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 4-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-22-14(19)12-2-4-13(5-3-12)23(20,21)18-7-11(8-18)6-17-10-15-9-16-17/h2-5,9-11H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIFQDGCJLELHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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